Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate Unsaturated fatty acid. Standard for bacterial cyclopropane fatty acid synthesis assays. Product of cyclopropane synthase catalyzed S-adenosylmethionine methylation to the cis double bond of oleic acid.
cis-9,10-Methyleneoctadecanoic acid methyl ester is a cyclopropane fatty acid methyl ester. It stimulates DNA synthesis in rat hepatocytes. cis-9,10-Methyleneoctadecanoic acid methyl ester has been used as a standard for the quantification of cis-9,10-methyleneoctadecanoic acid in bacterial membranes by co-chromatography.

Brand Name: Vulcanchem
CAS No.: 3971-54-8
VCID: VC21251806
InChI: InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1
SMILES: CCCCCCCCC1CC1CCCCCCCC(=O)OC
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate

CAS No.: 3971-54-8

Cat. No.: VC21251806

Molecular Formula: C20H38O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate - 3971-54-8

Specification

Description Unsaturated fatty acid. Standard for bacterial cyclopropane fatty acid synthesis assays. Product of cyclopropane synthase catalyzed S-adenosylmethionine methylation to the cis double bond of oleic acid.
cis-9,10-Methyleneoctadecanoic acid methyl ester is a cyclopropane fatty acid methyl ester. It stimulates DNA synthesis in rat hepatocytes. cis-9,10-Methyleneoctadecanoic acid methyl ester has been used as a standard for the quantification of cis-9,10-methyleneoctadecanoic acid in bacterial membranes by co-chromatography.

CAS No. 3971-54-8
Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
IUPAC Name methyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate
Standard InChI InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1
Standard InChI Key WKDUVICSOMXTKJ-MOPGFXCFSA-N
Isomeric SMILES CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC
SMILES CCCCCCCCC1CC1CCCCCCCC(=O)OC
Canonical SMILES CCCCCCCCC1CC1CCCCCCCC(=O)OC
Appearance Unit:25 mgSolvent:nonePurity:98+%Physical liquid

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